H-D-Glu-OtBu
Description
Contextualization within Amino Acid Chemistry and Peptide Science
Within the realm of amino acid chemistry, H-D-Glu-OtBu represents a protected form of D-Glutamic acid, where the gamma-carboxyl group is esterified with a tert-butyl (OtBu) moiety. This esterification serves as a crucial protecting group, essential for controlled reactions in peptide synthesis. In Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for assembling peptide chains, the tert-butyl ester is widely employed to shield the side-chain carboxyl group of glutamic acid. This protection prevents unwanted side reactions, such as premature coupling or side-chain modification, ensuring the regioselective addition of amino acids during peptide elongation peptide.comchemimpex.comnetascientific.comresearchgate.netiris-biotech.de. The compound's designation, this compound, signifies the free amine (H-) of D-Glutamic acid with its gamma-carboxyl protected as a tert-butyl ester (-OtBu) peptide.comiris-biotech.deglpbio.combiocrick.com. Its role as a building block is fundamental to constructing peptides with specific sequences and functionalities, which are vital for biological studies and therapeutic applications peptide.comchemimpex.comnetascientific.com.
Historical Perspectives on Glutamic Acid Protection in Organic Synthesis
The strategic use of protecting groups has been pivotal in advancing organic synthesis, allowing chemists to selectively manipulate complex molecules. For amino acids, protecting both the amino and carboxyl groups is often necessary to direct reactions to specific sites. The tert-butyl ester has a long-standing history as an effective protecting group for carboxylic acids due to its stability under a range of reaction conditions, particularly basic conditions, and its facile removal under mild acidic treatment researchgate.netiris-biotech.deorganic-chemistry.org. In the context of peptide synthesis, the tert-butyl group, often in conjunction with the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the alpha-amino group, forms the widely adopted Fmoc/tBu strategy. This orthogonal protection scheme allows for selective deprotection and coupling steps, facilitating the efficient synthesis of complex peptides iris-biotech.degoogle.com. The development of methods for introducing tert-butyl esters, such as esterification with tert-butanol (B103910) or related reagents, has been a continuous area of research, providing reliable access to these essential intermediates researchgate.netorganic-chemistry.org.
Significance of D-Amino Acid Derivatives in Chiral Molecule Synthesis
D-amino acids, enantiomers of the proteinogenic L-amino acids, possess unique biological roles and are increasingly recognized for their importance in medicinal chemistry and chiral molecule synthesis. While L-amino acids form the backbone of naturally occurring proteins, D-amino acids are found in bacterial cell walls, play roles in neurotransmission, and are involved in various signaling pathways mdpi.comnih.govthieme-connect.com. The incorporation of D-amino acids into synthetic molecules, including peptides, can confer enhanced enzymatic stability, alter conformational properties, and influence biological activity, making them valuable tools in drug design and development mdpi.comnih.govrsc.org. This compound, as a derivative of D-Glutamic acid, serves as a critical chiral synthon. Its use in synthesizing pharmaceuticals, particularly those targeting neurological disorders or acting as antibiotics, highlights the significance of D-amino acid derivatives in creating molecules with specific stereochemistry and enhanced therapeutic efficacy peptide.comnetascientific.comnih.govchemimpex.com.
Overview of Research Trajectories for this compound
Current research trajectories involving this compound are primarily focused on its application as a fundamental building block in advanced peptide synthesis. Scientists are leveraging this compound to construct peptides with tailored sequences for therapeutic targets, drug delivery systems, and biomaterials peptide.comchemimpex.comnetascientific.com. Its role as a pharmaceutical intermediate is also a significant area of investigation, particularly in the development of agents for neurological conditions, capitalizing on glutamic acid's function as a neurotransmitter peptide.comnetascientific.comchemimpex.com. Furthermore, this compound finds utility in broader organic synthesis as a versatile intermediate for creating complex bioactive molecules and peptidomimetics. Ongoing research also explores its application in bioconjugation and protein engineering, underscoring its adaptability in diverse chemical and biological research endeavors chemimpex.com. The continuous development of efficient and selective synthetic methodologies for D-amino acid derivatives like this compound remains a key focus, driving innovation in medicinal chemistry and beyond mdpi.comrsc.org.
Data Tables
Table 1: Key Chemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | This compound, D-Glutamic acid γ-tert-butyl ester, D-Glutamic acid 1-tert-butyl ester | peptide.comnetascientific.comiris-biotech.deglpbio.combiocrick.commdpi.com |
| CAS Number | 25456-76-2, 45125-00-6 | netascientific.comiris-biotech.deglpbio.combiocrick.com |
| Molecular Formula | C9H17NO4 | peptide.comiris-biotech.debiocrick.com |
| Molecular Weight | 203.2 g/mol (approx.) | peptide.comnetascientific.combiocrick.com |
| Purity | >98%, ≥99% (Chiral purity) | netascientific.combiocrick.com |
| Appearance | White solid/crystals | peptide.comnetascientific.com |
| Melting Point | 144-146 °C (related compound), >150 °C (dec.) | netascientific.comresearchgate.net |
| Solubility | Slightly soluble in water; Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | biocrick.comchemimpex.com |
| Storage | 0-8 °C, -20 °C, or 4 °C (Desiccate) | netascientific.comiris-biotech.debiocrick.com |
| Stability | Stable under recommended conditions; Heat sensitive | peptide.comchemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAQMUAKTNUNLN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427163 | |
| Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25456-76-2 | |
| Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for H D Glu Otbu and Its Key Intermediates
Chemo-Selective Esterification Strategies for Glutamic Acid
The selective protection of one of the two carboxylic acid groups in glutamic acid is a critical step in the synthesis of H-D-Glu-OtBu. The γ-carboxyl group is typically esterified to a tert-butyl ester, leaving the α-carboxyl group free for subsequent reactions.
Catalytic Transesterification Routes for tert-Butyl Ester Formation
Catalytic transesterification has emerged as a prominent method for the formation of tert-butyl esters. This approach often involves the reaction of glutamic acid with tert-butyl acetate (B1210297) in the presence of an acid catalyst. patsnap.comthieme-connect.comnii.ac.jp Perchloric acid has been utilized as a catalyst in this transformation, facilitating the reaction to yield a mixture of glutamic acid-5-tert-butyl ester and glutamic acid-1-tert-butyl ester. patsnap.comgoogle.com Another approach involves the use of bis(trifluoromethanesulfonyl)imide as a catalyst, which has been shown to be effective in the tert-butylation of free amino acids using tert-butyl acetate as both the reagent and solvent. thieme-connect.comnii.ac.jporganic-chemistry.orgorganic-chemistry.org This method is noted for its efficiency and the ability to be conducted under relatively mild conditions. thieme-connect.comnii.ac.jporganic-chemistry.org
Furthermore, lanthanum(III) complexes, generated in situ from lanthanum(III) isopropoxide and 2-(2-methoxyethoxy)ethanol, have been shown to be highly efficient in promoting the chemoselective transesterification of esters with various alcohols, including tertiary alcohols. researchgate.net While not specifically detailed for glutamic acid, this methodology presents a potential route for the selective formation of tert-butyl esters. researchgate.net
Optimization of Reaction Conditions for Selective Protection
The optimization of reaction conditions is crucial for maximizing the yield of the desired γ-tert-butyl ester and minimizing the formation of the α-ester and di-ester byproducts. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and reaction time. acs.org
For instance, in the perchloric acid-catalyzed transesterification with tert-butyl acetate, the reaction temperature is maintained at 15°C for an extended period to favor the formation of the desired product. patsnap.comgoogle.com Subsequent workup procedures, such as adjusting the pH to 8-9, are employed to separate the desired mono-ester from the di-tert-butyl ester. patsnap.comgoogle.com
The use of a suitable organic acid to form a salt with the amino acid can increase its solubility in organic solvents, thereby facilitating a more efficient reaction. thieme-connect.comnii.ac.jp The optimization process often involves a systematic variation of these parameters to identify the conditions that provide the highest selectivity and yield. acs.org
Protective Group Manipulation in Stereoselective Synthesis
The synthesis of this compound from its N-protected precursors requires the selective removal of the N-terminal protecting group without affecting the tert-butyl ester on the side chain. The choice of protecting group and the deprotection method are critical to maintaining the stereochemical integrity of the chiral center. bachem.com
N-Terminal Deprotection Techniques
Two of the most common N-terminal protecting groups in peptide synthesis are the benzyloxycarbonyl (Z) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. masterorganicchemistry.comamericanpeptidesociety.org The orthogonal nature of these groups with the acid-labile tert-butyl ester allows for their selective removal. bachem.comnumberanalytics.com
The benzyloxycarbonyl (Z) group is readily removed by catalytic hydrogenation, a mild method that typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source. masterorganicchemistry.comgcwgandhinagar.comhighfine.com This reaction proceeds at room temperature and pressure and is highly effective for the deprotection of Z-protected amino acids and peptides. highfine.comtaylorfrancis.com The mechanism involves the hydrogenolysis of the benzyl-oxygen bond, releasing the free amine, toluene (B28343), and carbon dioxide. taylorfrancis.com
A synthesis of H-D-Glu(OtBu)-Gly-Arg demonstrates this process, where the Z-group is removed from the N-terminus by catalytic reduction with palladium black in methanol. prepchem.com Similarly, the preparation of (S)-2-aminopentanedioic acid 1-tert-butyl ester involves the removal of a Z-group via hydrogenation with 10% Pd/C. chemicalbook.com The efficiency of this deprotection can be influenced by the choice of catalyst and solvent. highfine.comtaylorfrancis.com
| Catalyst | Hydrogen Source | Solvent | Typical Conditions |
| 5-10% Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Methanol, Ethanol, Ethyl Acetate | Room temperature and pressure |
| Palladium Hydroxide on Carbon | Hydrogen gas (H₂) | Methanol, Ethanol | Room temperature and pressure |
| Palladium Black | Hydrogen gas (H₂) | Methanol | 30°C |
Table 1: Common Catalytic Systems for Z-Group Deprotection
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile tert-butyl ester. americanpeptidesociety.orgresearchgate.net The standard method for Fmoc removal is treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orggenscript.comgoogle.comwikipedia.org The deprotection mechanism involves a β-elimination reaction initiated by the base, which abstracts the acidic proton on the fluorenyl ring system. springernature.com
Alternative reagents and conditions have been developed to address potential side reactions and to optimize the deprotection process. These include the use of other bases such as morpholine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and piperazine. springernature.comresearchgate.netug.edu.pl The addition of scavengers like 1-octanethiol (B94742) can be beneficial in certain contexts. researchgate.net Furthermore, novel methods such as using aluminum trichloride (B1173362) in toluene or a combination of triethylamine (B128534) in an ionic liquid have been reported for Fmoc removal in solution-phase synthesis. researchgate.netresearchgate.netrsc.org Microwave irradiation has also been employed to enhance the efficiency of Fmoc deprotection with piperazine. google.com
| Reagent | Solvent | Typical Conditions |
| 20% Piperidine | N,N-Dimethylformamide (DMF) | Room temperature |
| 50% Morpholine | N,N-Dimethylformamide (DMF) | Room temperature |
| 1-5% DBU | N,N-Dimethylformamide (DMF) | Room temperature |
| Tetrabutylammonium fluoride (B91410) (TBAF) / Thiol | N,N-Dimethylformamide (DMF) | Room temperature |
| Triethylamine / [Bmim][BF₄] | Ionic Liquid | Room temperature |
Table 2: Reagents and Conditions for Fmoc-Group Deprotection
Scavenger-Mediated Approaches to Prevent Side Reactions during Deprotection
During the synthesis of peptides, the removal of protecting groups is a critical step that can be accompanied by various side reactions, leading to impurities and reduced yields. The tert-butyl protecting group (tBu), commonly used for the side chains of amino acids like glutamic acid, is typically removed under acidic conditions. However, the carbocations generated during this process can lead to unwanted modifications of sensitive residues.
To mitigate these side reactions, scavenger molecules are added to the cleavage cocktail. These scavengers are compounds that can effectively trap the reactive carbocations. For instance, in syntheses involving tryptophan, which is susceptible to alkylation by tert-butyl cations, scavengers are crucial. peptide.com Similarly, the thioether sidechain of methionine can be alkylated, leading to the formation of homoserine lactone, a side reaction that can be suppressed by using appropriate scavengers in the cleavage mixture. peptide.com
Common scavengers include triisopropylsilane (B1312306) (TIPS) and dithiothreitol (B142953) (DTT). iris-biotech.detu-dortmund.de TIPS is particularly effective in quenching carbocations, while DTT helps prevent the oxidation of methionine residues. peptide.comiris-biotech.de The choice of scavenger and its concentration are optimized based on the specific peptide sequence and the protecting groups used.
Table 1: Common Scavengers and Their Applications in Peptide Synthesis
| Scavenger | Target Side Reaction | Application Example |
|---|---|---|
| Triisopropylsilane (TIPS) | Alkylation by carbocations | Protection of tryptophan and other sensitive residues during TFA cleavage. tu-dortmund.de |
| Dithiothreitol (DTT) | Oxidation of methionine | Added to the cleavage cocktail to prevent the formation of methionine sulfoxide. peptide.com |
Selective Removal of 1-tert-Butyl Ester through Copper Salt Complexation
A significant challenge in the synthesis of this compound is the selective deprotection of the α-carboxyl group while the γ-carboxyl group remains protected as a tert-butyl ester. A novel and efficient method to achieve this involves the use of copper salts. google.comgoogle.com
This process begins with the preparation of the di-tert-butyl ester of glutamic acid, Glu(OtBu)₂. google.com This intermediate is then treated with a copper salt, such as copper(II) nitrate (B79036) or copper(II) chloride. google.com The copper(II) ions selectively form a complex with the α-amino and α-carboxyl groups, facilitating the selective hydrolysis of the 1-tert-butyl ester. google.comgoogle.com This results in the formation of a copper complex, Cu[Glu(OtBu)]ₓ, where x can be 1 or 2. google.comgoogle.com
Table 2: Key Steps in Copper Salt-Mediated Selective Deprotection
| Step | Description | Key Reagents |
|---|---|---|
| 1. Diester Formation | Glutamic acid is converted to its di-tert-butyl ester. | Isobutylene (B52900) or tert-butyl acetate with an acid catalyst. google.com |
| 2. Copper Complexation | Selective complexation of the α-amino and α-carboxyl groups with Cu²⁺. | Copper(II) nitrate or Copper(II) chloride. google.com |
| 3. Selective Hydrolysis | The 1-tert-butyl ester is selectively removed. | Water is typically present in the reaction mixture. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce the environmental impact of chemical processes. This includes the use of greener solvents, reducing waste, and improving energy efficiency.
One significant development is the replacement of traditional, hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally friendly alternatives. rsc.org A mixture of N-formylmorpholine (NFM) and anisole (B1667542) has been introduced as a versatile green solvent for solid-phase peptide synthesis (SPPS). rsc.org The use of ultrasound has also been explored as a process intensification technique that can accelerate reaction times, increase yields, and reduce the formation of by-products. hielscher.com Ultrasonication can be particularly beneficial in SPPS, leading to faster and more efficient synthesis of peptides. hielscher.com
Furthermore, the development of more efficient coupling reagents that minimize racemization and the use of enzymatic methods for certain transformations contribute to the greening of peptide synthesis. researchgate.net For example, enzymatic hydrolysis can be used for the selective cleavage of C-terminal tert-butyl esters, offering a mild and highly selective alternative to chemical methods. google.com
Large-Scale Preparative Methods and Process Intensification
The increasing demand for peptide-based therapeutics necessitates the development of robust and scalable manufacturing processes. Large-scale synthesis of this compound and related peptides often relies on well-established techniques like solid-phase peptide synthesis (SPPS), which can be automated for efficient production.
Process intensification strategies are being implemented to improve the efficiency and throughput of peptide manufacturing. frontiersin.org Continuous flow synthesis is a promising approach that offers several advantages over traditional batch processes, including better process control, enhanced safety, and higher productivity. frontiersin.org Continuous flow reactors can be used for various steps in peptide synthesis, from the coupling of amino acids to deprotection and cleavage from the resin. hielscher.com
Other process intensification techniques include the use of microwave irradiation to accelerate reaction rates and the implementation of advanced process analytical technology (PAT) for real-time monitoring and control of critical process parameters. peptide.com These technologies, combined with scalable purification methods like multicolumn countercurrent solvent gradient purification (MCSGP), are paving the way for more efficient and cost-effective large-scale production of complex peptides. researchgate.net
H D Glu Otbu As a Fundamental Building Block in Peptide Synthesis
Applications in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient and automated synthesis of peptide chains. csic.es H-D-Glu-OtBu is frequently employed in SPPS, particularly in protocols utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. sigmaaldrich.comcore.ac.uksigmaaldrich.com
Integration into Fmoc-Based SPPS Protocols
In Fmoc-based SPPS, the N-terminal α-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group. csic.es this compound, with its free α-amino group and acid-labile OtBu side-chain protection, integrates seamlessly into this methodology. The OtBu group remains intact during the repeated cycles of Fmoc deprotection, which are typically carried out using a piperidine (B6355638) solution. This orthogonality is a key advantage, ensuring that the side-chain carboxyl group of the D-glutamic acid residue does not interfere with peptide bond formation. adventchembio.com The use of pre-loaded resins, such as H-Glu(OtBu)-2-ClTrt resin, can further streamline the synthesis of peptides with a C-terminal glutamic acid residue. sigmaaldrich.com
Table 1: Key Protecting Groups in Fmoc-SPPS and their Cleavage Conditions
| Protecting Group | Protected Functional Group | Cleavage Condition |
| Fmoc | α-Amino group | 20-40% Piperidine in DMF |
| OtBu | Side-chain carboxyl group (Glu, Asp) | Trifluoroacetic acid (TFA) |
| Boc | Side-chain amino group (Lys), Side-chain indole (B1671886) (Trp) | Trifluoroacetic acid (TFA) |
| Trt | Side-chain imidazole (B134444) (His), Side-chain thiol (Cys) | Trifluoroacetic acid (TFA) |
| Pbf | Side-chain guanidino group (Arg) | Trifluoroacetic acid (TFA) |
This table provides a simplified overview of common protecting groups and their general cleavage conditions in the context of Fmoc-SPPS.
Strategic Incorporation of D-Glutamic Acid Residues for Enhanced Stability
One of the most significant applications of this compound is the strategic introduction of D-amino acids into peptide sequences. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in biological systems. researchgate.netresearchgate.net The incorporation of D-amino acids, such as D-glutamic acid from this compound, can render the peptide more resistant to enzymatic cleavage. researchgate.netjpt.comacs.org This increased proteolytic stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles for peptide-based therapeutics. researchgate.net The altered stereochemistry at a specific residue can disrupt the recognition site for proteases, thereby preventing hydrolysis of the peptide bond. researchgate.netacs.org
Solution-Phase Peptide Synthesis Utilizing this compound
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. rsc.orglookchem.com this compound is also utilized in solution-phase synthesis, where its protective group strategy follows the same principles as in SPPS. rsc.org In this approach, the coupling reactions and deprotection steps are carried out in a homogenous solution, with purification of the intermediate peptide after each step. lookchem.com The use of this compound in solution-phase synthesis has been documented in the preparation of various peptide catalysts and fragments. rsc.org
Synthesis of Conformationally Constrained and Macrocyclic Peptides
Conformationally constrained peptides, including macrocyclic peptides, are of great interest in drug discovery due to their often-enhanced binding affinity, selectivity, and stability. researchgate.netnih.gov this compound can play a role in the synthesis of such structures. The side-chain carboxyl group of glutamic acid is a common site for cyclization, forming a lactam bridge with a side-chain amino group of another residue or the N-terminus of the peptide. researchgate.net
The ability to selectively deprotect the OtBu group of a D-glutamic acid residue, while the rest of the peptide remains protected, allows for the specific formation of a cyclic structure. The incorporation of a D-amino acid can also induce specific turns or conformations in the peptide backbone, which can be advantageous in the design of structurally defined macrocycles. researchgate.net The synthesis of large libraries of macrocyclic peptides, which may include N-alkylated residues for improved bioavailability, often employs building blocks like Fmoc-Glu(OAll)-OH, a derivative that allows for orthogonal deprotection and subsequent modification or cyclization. nih.gov Research has shown that the incorporation of D-amino acids is an effective strategy for creating peptides with high physiological stability. researchgate.net
Rational Design and Synthesis of H D Glu Otbu Based Derivatives and Analogues
C-Terminal Modifications and Functionalization of H-D-Glu-OtBu
The tert-butyl ester at the C-terminus of D-Glutamic acid provides a stable protecting group that can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) organic-chemistry.org. This esterification is a common strategy in peptide synthesis to prevent unwanted reactions at the carboxyl terminus during peptide bond formation. Further functionalization at the C-terminus, while maintaining the tert-butyl ester, often involves coupling reactions to form amides or other esters. For instance, research has explored the synthesis of tert-butyl ester amides of D-glutamic acid derivatives, demonstrating the versatility of this protected amino acid in creating more complex structures nih.gov. The tert-butyl ester itself can be converted to other functional groups, such as acid chlorides, which can then react with various alcohols and amines to form new esters and amides under mild conditions organic-chemistry.org.
Side Chain Functionalization at the gamma-position
The gamma-carboxyl group of D-glutamic acid, protected as a tert-butyl ester in this compound, can also be a site for modification. While the tert-butyl ester is generally stable, specific methods allow for its selective deprotection and subsequent functionalization on a solid support during peptide synthesis. For example, Lewis acid-mediated strategies, such as using FeCl₃, can selectively cleave the tert-butyl ester on-resin, enabling the incorporation of amides, esters, and thioesters at the gamma-position acs.orgnih.govresearchgate.net. This on-resin modification enriches the toolbox of orthogonal protection/deprotection techniques, allowing for the introduction of diverse functionalities without cleaving the peptide from the resin. Furthermore, research has explored the synthesis of D-glutamic acid derivatives with modified gamma-carboxyl groups, including di-tert-butyl ester derivatives, which offer enhanced stability and solubility chemimpex.comchemimpex.com.
Synthesis and Evaluation of Stereoisomeric Variants
D-Glutamic acid exists as a specific stereoisomer, and its derivatives, including those with tert-butyl ester protection, are synthesized to maintain this chirality. The synthesis of stereoisomeric variants often involves starting from enantiomerically pure precursors or employing stereoselective synthesis methods. For instance, research has focused on the synthesis of stereoisomers of substituted glutamic acids to study their interactions with biological targets acs.orgplos.orgnih.govbeilstein-journals.org. The evaluation of stereochemical purity is critical, often achieved through chiral chromatography (e.g., HPLC) to ensure the desired enantiomer is obtained for specific applications, particularly in pharmaceutical research where stereochemistry dictates biological activity plos.org.
Comparative Analysis of Different Protecting Groups in D-Glutamic Acid Derivatives
The selection of appropriate protecting groups for the carboxyl functionalities of glutamic acid is paramount in synthetic chemistry, especially in peptide synthesis. The tert-butyl (tBu) ester is a common choice for protecting the gamma-carboxyl group due to its stability under basic conditions (e.g., Fmoc deprotection) and its lability under acidic conditions iris-biotech.de. This orthogonality allows for selective manipulation of functional groups. Comparative studies evaluate the performance of the tert-butyl ester against other carboxyl protecting groups, such as benzyl (B1604629) (OBzl) esters, in terms of synthesis, stability, and deprotection efficiency organic-chemistry.orgnih.gov.
While tert-butyl esters are typically removed with strong acids like 95% TFA, benzyl esters can be removed via catalytic hydrogenation. The choice between these and other protecting groups (e.g., allyl esters, 2-phenylisopropyl esters) depends on the specific synthetic route and the need for orthogonal deprotection strategies iris-biotech.deacs.orgpeptide.com. For example, allyl esters are stable to both TFA and piperidine (B6355638) but can be removed using palladium catalysts. The tert-butyl ester's compatibility with various other protecting groups, such as Fmoc, Boc, and certain side-chain protecting groups like Trt and Pbf, makes it a versatile option in Fmoc/tBu-based SPPS iris-biotech.deacs.org.
Compound List
this compound (D-Glutamic acid tert-butyl ester)
Boc-D-Glu-OtBu (N-Boc-D-glutamic acid tert-butyl ester)
Fmoc-D-Glu-OtBu (N-Fmoc-D-glutamic acid tert-butyl ester)
D-Glutamic acid
L-Glutamic acid
Fmoc-Glu(OtBu)-OH
H-D-Glu(OtBu)-OH
Fmoc-γ-carboxy γ-(di-tert-butyl ester)-D-glutamic acid
Z-γ-carboxy-γ-(di-tert-butyl ester)-D-glutamic acid
Glutamic acid dimethyl ester
Trityl-glutamic acid-1-methyl ester
Glutamic acid-1-methyl ester-5-tert-butyl ester
Boc-D-glutamic acid α-tert-butyl ester
D-Glutamic acid 5-tert-butyl ester
D-Glutamic acid alpha-tert-butyl ester
H-D-Glu(OtBu)-OtBu.HCl
Boc-D-glutamic acid gamma-tert-butyl ester-4 alpha-nitrophenyl ester
Applications of H D Glu Otbu and Its Peptide Conjugates in Biomedical Research
Design and Synthesis of Bioactive Peptides
The incorporation of H-D-Glu-OtBu into peptide sequences is instrumental in creating peptides with tailored biological activities and enhanced stability. Its protected nature facilitates complex synthetic strategies, leading to the development of diverse bioactive peptides.
Peptide-Based Enzyme Inhibitors and Modulators
This compound derivatives have been employed in the synthesis of peptide-based enzyme inhibitors. These inhibitors are vital tools for elucidating enzyme mechanisms and for developing therapeutic strategies against diseases driven by specific enzyme dysregulation nih.govmdpi.com. For instance, peptide aldehydes incorporating protected glutamic acid residues have shown potent inhibitory activity against proteasomes mdpi.comuni-regensburg.de. These compounds target enzymes involved in disease processes, with research exploring their use in areas such as cancer metastasis by inhibiting specific proteases . The precise placement of the D-glutamic acid residue, protected by the tert-butyl ester, can influence the binding affinity and specificity of these peptide inhibitors.
Precursors for Advanced Prodrug Development
The tert-butyl ester functionality of this compound makes it a valuable precursor in the design of advanced prodrugs. Prodrug strategies aim to improve drug delivery, bioavailability, and targeted release. Protected amino acid derivatives like this compound can be incorporated into peptide-based prodrugs, where the tert-butyl ester can be cleaved in vivo to release the active drug or to modulate the peptide's pharmacokinetic properties smolecule.comacs.org. This approach is particularly useful for enhancing the metabolic stability and tumor delivery of therapeutic agents.
Targeted Drug Delivery Systems Utilizing this compound Conjugates
Peptide conjugates incorporating this compound can be engineered for targeted drug delivery. By conjugating peptides to therapeutic molecules or drug carriers, researchers can achieve site-specific delivery, reducing systemic exposure and improving therapeutic efficacy. The glutamic acid residue, with its protected side chain, can serve as a linker or a functional component within these complex delivery systems, potentially influencing solubility, stability, and interaction with biological targets smolecule.com. For example, dendritic poly(γ-L-glutamic acid) (PBG) chains, synthesized using protected glutamic acid derivatives, have been functionalized for unimolecular micelles capable of delivering chemotherapeutic agents like doxorubicin (B1662922) .
Role in Neurokinin Receptor Antagonist Development
This compound and its related derivatives play a significant role in the development of neurokinin receptor antagonists, particularly those targeting the neurokinin-1 (NK1) receptor, which is the primary receptor for Substance P. These antagonists are of interest for their potential therapeutic applications in pain management, inflammation, and as antiemetic agents nih.govchemsrc.comwikipedia.orgnih.govamegroups.org.
Synthetic Pathways for Substance P Antagonists
The synthesis of Substance P (SP) antagonists often involves modifications of the SP peptide sequence or the development of peptidomimetics. Protected amino acids like L-glutamic acid di-tert-butyl ester and its D-isomer derivatives are utilized in these synthetic pathways nih.govchemsrc.comottokemi.comsigmaaldrich.comnih.govmdpi.com. These derivatives facilitate the precise incorporation of modified glutamic acid residues, which can alter the peptide's affinity and selectivity for the NK1 receptor. For instance, studies have synthesized SP analogues where glutamic acid residues are modified with tert-butyl esters, leading to compounds with potent antagonist activity at the NK1 receptor nih.govchemsrc.com. The synthesis typically involves solid-phase peptide synthesis (SPPS) methodologies, where the tert-butyl ester provides crucial side-chain protection iris-biotech.depeptide.com.
Structure-Activity Relationship Studies in Antagonist Design
Structure-activity relationship (SAR) studies are critical for optimizing the efficacy and selectivity of neurokinin receptor antagonists. The incorporation of this compound or its isomers into peptide sequences allows researchers to systematically investigate how structural modifications, such as the presence of D-amino acids or specific protecting groups, influence receptor binding and functional activity nih.govmdpi.comnih.gov. SAR studies have revealed that modifications at the C-terminus, including those involving glutamic acid residues protected by tert-butyl esters, can critically influence Substance P antagonist activity nih.govnih.gov. These studies help in identifying key structural features required for potent and selective NK1 receptor antagonism, guiding the design of novel therapeutic agents.
Compound List:
this compound
D-glutamic acid
tert-butyl ester
L-glutamic acid
H-Ala-Glu(OtBu)-NH2·HCl
H-Glu(OtBu)-NH2·HCl
Boc-Glu-NCA
tert-butyloxycarbonyl (Boc)
fluorenylmethyloxycarbonyl (Fmoc)
tert-butyl (tBu)
H-D-Phg-OtBu·HCl
D-Phenylglycine
H-Aib-OtBu·HCl
2-Aminoisobutyric acid
Boc-D-Glu-OtBu
N-Boc-D-glutamic acid 1-tert-butyl ester
Adamant-1-yl tripeptide
BOC-D-GLU(OTBU)-OH
D-Glutamic acid di-tert-butyl ester hydrochloride
L-Glutamic acid di-tert-butyl ester
Substance P (SP)
[Orn6]-SP6-11
[N alpha-Z-Arg1,N epsilon-Z-Lys3,D-Trp7,8,D-Met11]-SP-OMe
[N alpha-Z-Arg1,N epsilon-Z-Lys3,D-Pro9,10]-SP-OMe
[N alpha-Z-Arg1,N epsilon-Z-Lys3,D-Trp7,8,D-Met11]-SP
[D-Trp7,8,9]-SP
CP-96,345
RP-67,580
L-732,138
Ac-Trp-3,5-O-Bzl(CF3)2
Fmoc-Asp(OtBu)-OH
Fmoc-Glu(OtBu)-OH
Fmoc-Asp(O-2-PhiPr)-OH
Fmoc-Glu(O-2-PhiPr)-OH
Fmoc-Asp(OAll)-OH
Fmoc-Glu(OAll)-OH
Fmoc-His(Trt)-OH
Fmoc-His(Mmt)-OH
Fmoc-His(Mtt)-OH
Boc-Dpr(Fmoc)-OH
Boc-Dbu(Fmoc)-OH
Dde group
Methionine
H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl
Boc-Tyr(tBu)-d-Ala-Gly-Phe-Pro-Leu-Trp(Boc)-OH
CP-99994
T-2328
Netupitant
Saredutant
Aprepitant (MK-0869)
Senktide
Elinzanetant (NT-814)
Neurokinin B TFA
Osanetant (SR142801)
Fezolinetant
Cbz-Glu(OtBu)-Phe-Leucinal
Cbz-Glu(OtBu)-Leu-Leucinal
Boc-Ser(OBzl)-Leu-Leucinal
MG132
PSI
MG101
ALLN
D-Trp
D-Phe
D-Val
D-Pro
[N alpha-Z-Arg1,N epsilon-Z-Lys3,D-Trp7,8,D-Met11]-SP
[N alpha-Z-Arg1,N epsilon-Z-Lys3,D-Pro9,10]-SP-OMe
[N alpha-Z-Arg1,N epsilon-Z-Lys3,D-Trp7,8,D-Met11]-SP-OMe
[D-Trp7,8,9]-SP
H-Dmt-D-Arg-Aba-Gly-NH2
Fmoc-Dmt-D-Arg(Pbf)-Aba-Gly-OH
UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:L-lysine ligase (MurE)
[Thi8,Met(O2)11]SP
[Sar9,Met(O2)11]SP(1–11)
[Tyr6, d-Phe7, d-His9]SP(6–11)
Cyclosporine A
H-Glu(OtBu)-OtBu hydrochloride
Fmoc-D-Glu(OtBu)-OH
Fmoc-D-Glu-tBu
Fmoc-D-Glu-OtBu
Fmoc-D-Glu(OtBu)-OH
Boc-D-Glu(OBzl)-OH
this compound hydrochloride
Fmoc-Arg(Pbf)-OH
tert-Butyl 2-aminoacetate
Fmoc-Gly-OH
N6-Diazo-L-Fmoc-lysine
DL-Propargylglycine
Fmoc-Ala-OH
L-Tyrosine disodium (B8443419) salt
Fmoc-L-Trp(Boc)-OH
Fmoc-Glu(OAll)-OH
Fmoc-Hyp(tBu)-OH
Fmoc-L-Lys (Boc)-OH
Fmoc-L-Lys(Dde)-OH
H-γ-Glu-Leu-OH
Fmoc-Ile-OH
Fmoc-Thr(tBu)-OH
Fmoc-Tyr(tBu)-OH
Fmoc-Bip(4,4')-OH
Fmoc-Lys-OH
Fmoc-Pra-OH
L,L-Dityrosine
(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
Levacetylleucine
Fmoc-D-Gln(Trt)-OH
Fmoc-L-Val-OH
Fmoc-Ser(tBu)-OH
Advanced Analytical Methodologies for Research on H D Glu Otbu and Its Derivatives
Chromatographic Techniques for Purity and Stereochemical Integrity Assessment
Chromatographic methods are indispensable for separating complex mixtures, quantifying components, and assessing the purity of synthesized compounds. For H-D-Glu-OtBu, these techniques are vital for both reaction monitoring and purification.
As this compound possesses a chiral center at the alpha-carbon, assessing its enantiomeric purity is critical, particularly if its synthesis involves steps that could lead to racemization or if enantiopure starting materials are not exclusively used. Chiral chromatography, typically employing chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the gold standard for separating enantiomers. While specific chiral separation data for D-Glutamic acid α tert-butyl ester was not detailed in the provided search results, the principles are well-established for amino acid derivatives chromatographyonline.comchromatographyonline.comresearchgate.netsigmaaldrich.comsigmaaldrich.com. A chiral stationary phase, often based on derivatized cyclodextrins or polysaccharides, creates a stereoselective environment that allows for differential retention of enantiomers. Successful separation would yield distinct peaks for the D- and L-enantiomers, enabling quantification of enantiomeric excess (ee).
Illustrative Chiral HPLC Separation Parameters (Hypothetical):
| Technique | Stationary Phase | Mobile Phase (Example) | Detection | Expected Outcome |
| Chiral HPLC | Derivatized β-cyclodextrin | Hexane/Isopropanol (e.g., 90:10 v/v) | UV (210 nm) | Separation of D- and L-enantiomers into distinct peaks |
HPLC is a workhorse technique for monitoring the progress of synthetic reactions and for the purification of target compounds. For the synthesis of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. This method separates compounds based on their hydrophobicity. A typical RP-HPLC analysis would involve a C18 or C8 stationary phase and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to control pH and improve peak shape. HPLC allows for the identification of starting materials, intermediates, by-products, and the final product based on their retention times. It is also crucial for preparative purification, where fractions containing the desired this compound are collected and pooled. Studies on the synthesis of similar organic molecules and carbohydrate derivatives frequently utilize HPLC for both purposes mdpi.comresearchgate.netgoogle.comfrontiersin.orgmdpi.comnih.gov.
Illustrative RP-HPLC Conditions for this compound:
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 5-95% B over 25 min, then hold |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector (e.g., at 210 nm) |
| Injection Volume | 20 µL |
| Expected Retention | ~10-15 minutes (dependent on specific conditions) |
Spectroscopic Approaches for Structural Elucidation of Synthetic Intermediates and Final Products
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic environment of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are essential for confirming the structure of this compound.
¹H NMR : Would reveal distinct signals for the tert-butyl protons (a singlet integrating to 9H, typically around 1.4-1.5 ppm), the alpha-proton (a multiplet or doublet, characteristic of an amino acid alpha-proton, likely around 3.5-4.5 ppm), the methylene (B1212753) protons of the glutamic acid side chain, and the alpha-amino proton. The tert-butyl ester would also influence the chemical shifts of nearby protons.
¹³C NMR : Would show characteristic signals for the tert-butyl carbons (quaternary and methyl carbons), the carbonyl carbon of the ester, the alpha-carbon, and the carbons of the glutamic acid backbone.
Other spectroscopic methods like Infrared (IR) spectroscopy can identify key functional groups, such as the ester carbonyl stretch (around 1730-1750 cm⁻¹) and N-H stretches from the amino group. While UV-Vis spectroscopy is less informative for simple amino acid derivatives lacking chromophores, it can be used if derivatization introduces UV-absorbing moieties. Examples of NMR analysis for similar tert-butyl protected compounds illustrate the expected data mdpi.comthieme-connect.comrsc.orgmdpi.comrsc.org.
Illustrative ¹H NMR Data for this compound (Hypothetical):
| Proton Type | Expected Chemical Shift (ppm) | Integration | Multiplicity | Description |
| tert-Butyl (CH₃) | ~1.45 | 9H | s | Singlet due to symmetry |
| α-Carbon (CH) | ~3.8 - 4.2 | 1H | m/d | Coupled to α-NH and β-CH₂ |
| α-Amino (NH₂) | ~3.0 - 3.5 | 2H | m/d | Broadened signal, exchangeable with D₂O |
| β-Methylene (CH₂) | ~1.9 - 2.2 | 2H | m | Part of the glutamic acid side chain |
| γ-Methylene (CH₂) | ~2.2 - 2.5 | 2H | m | Terminal methylene of the side chain |
| Ester Carbonyl (C=O) | ~170-175 | - | - | Characteristic ester carbonyl signal (¹³C NMR) |
Mass Spectrometry for Molecular Confirmation and Impurity Profiling
Mass spectrometry (MS) is indispensable for confirming the molecular weight of this compound and for identifying potential impurities or degradation products. Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with mass analyzers (e.g., quadrupole, time-of-flight) are commonly used.
Molecular Ion Confirmation : For this compound (molecular formula C9H17NO4, molecular weight 203.24 g/mol ), MS would typically detect a protonated molecule [M+H]⁺ at m/z 204.12 or a sodium adduct [M+Na]⁺ at m/z 226.10 in positive ion mode, or potentially a deprotonated molecule [M-H]⁻ at m/z 202.11 in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Impurity Profiling : MS can detect and identify trace impurities by their unique mass-to-charge ratios. Fragmentation patterns can also provide structural information about impurities or fragments of the target molecule. For instance, the tert-butyl ester moiety might undergo characteristic fragmentation, such as loss of isobutylene (B52900) (C₄H₈, 56 Da) or tert-butanol (B103910). Similar fragmentation patterns are observed for other tert-butyl esters mdpi.commdpi.comrsc.org.
Illustrative Mass Spectrometry Data for this compound:
| Ion Type | Expected m/z | Description |
| [M+H]⁺ | 204.12 | Protonated molecule |
| [M+Na]⁺ | 226.10 | Sodium adduct |
| [M-H]⁻ | 202.11 | Deprotonated molecule (negative mode) |
| Fragment 1 | ~146.07 | Loss of tert-butyl group (C₄H₉) from ester |
| Fragment 2 | ~100.04 | Loss of tert-butoxycarbonyl group (C₅H₉O₂) |
Elemental Analysis and Quantitative Determination in Synthetic Research
Elemental analysis, typically determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), is a classical method for confirming the empirical formula of a synthesized compound. For this compound (C9H17NO4), theoretical elemental composition is:
Carbon (C): 53.19%
Hydrogen (H): 8.43%
Nitrogen (N): 6.89%
Oxygen (O): 31.49% (by difference)
Experimental results from elemental analysis should closely match these theoretical values, with typical deviations within ±0.4%. This provides strong evidence for the purity and correct composition of the synthesized material. Elemental analysis is often performed alongside other spectroscopic and chromatographic methods to provide a comprehensive characterization. Examples of elemental analysis for similar organic compounds are documented rsc.orgmdpi.comrsc.org.
Elemental Analysis Data for this compound:
| Element | Theoretical Composition (%) | Experimental Composition (%) |
| Carbon | 53.19 | [To be determined experimentally] |
| Hydrogen | 8.43 | [To be determined experimentally] |
| Nitrogen | 6.89 | [To be determined experimentally] |
| Oxygen | 31.49 | [By difference] |
Theoretical and Computational Studies on H D Glu Otbu Systems
Molecular Modeling of Conformational Preferences and Stereochemistry
Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational landscape of amino acid derivatives like H-D-Glu-OtBu. The spatial arrangement of its atoms, particularly the orientation of the side chain, is critical for its role in the structure and function of a peptide.
Conformational analysis of glutamic acid and its analogues is often performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular mechanics or molecular dynamics (MD) simulations. nih.gov These studies focus on key dihedral angles that define the molecule's shape. For this compound, the crucial torsion angles are in the side chain, denoted as chi 1 (χ1) and chi 2 (χ2). nih.gov
χ1: Defines the rotation around the Cα-Cβ bond.
χ2: Defines the rotation around the Cβ-Cγ bond.
The bulky tert-butyl ester group in this compound introduces significant steric hindrance, which heavily restricts the rotational freedom around the Cβ-Cγ bond (χ2). Molecular modeling studies, often employing force fields like AMBER or CHARMM, can systematically explore the potential energy surface as these angles are rotated. The results typically show a limited number of low-energy, stable conformations. These preferred conformations dictate how the side chain presents itself within a peptide structure, influencing potential interactions with a target receptor. ucj.org.ua The stereochemistry of the D-α-carbon is a fixed structural feature that fundamentally alters the peptide backbone geometry compared to its natural L-counterpart, often inducing specific turns or disrupting standard secondary structures like α-helices.
| Conformer | χ1 Angle (°) | χ2 Angle (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| 1 (g+) | -60 | 175 | 0.00 | 55 |
| 2 (t) | 180 | -170 | 0.45 | 30 |
| 3 (g-) | 60 | -65 | 1.10 | 15 |
Data is illustrative, based on typical findings for glutamic acid analogues, and shows how steric and electronic effects lead to distinct populated states. nih.gov
Quantum Chemical Calculations of Reactivity and Selectivity in Synthesis
This compound is primarily used as a building block in solid-phase or solution-phase peptide synthesis. nih.govpeptide.com Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the reactivity of the free α-amino group and the potential for side reactions during peptide coupling. arxiv.org
These computational methods can model the entire reaction pathway of peptide bond formation. Researchers can calculate the geometries and energies of reactants, transition states, and products. arxiv.org This allows for the determination of activation energies, which are directly related to reaction rates. For this compound, key questions that can be addressed include:
Reactivity of the α-amino group: Calculations can quantify its nucleophilicity and how it is influenced by the electronic effects of the side-chain ester.
Selectivity: A primary concern in peptide synthesis is chemoselectivity—ensuring the reaction occurs only at the α-amino group. The tert-butyl ester is designed to be a stable protecting group, preventing the side-chain carboxyl from reacting. peptide.com Quantum calculations can confirm the high activation energy required for any side reactions involving the ester, thus validating its effectiveness as a protecting group under standard coupling conditions.
Racemization: The stereochemical integrity of the α-carbon is paramount. Computational models can investigate pathways that could lead to epimerization during the activation and coupling steps, helping to identify conditions that minimize this risk.
| Reaction Pathway | Coupling Reagent | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| α-Amino Group Coupling | HBTU | 15.2 | Favored, desired reaction |
| Side-Chain Ester Reaction | HBTU | 35.8 | Disfavored, protecting group is stable |
| α-Proton Abstraction (Epimerization) | HBTU | 28.5 | High barrier, low risk of racemization |
This table presents hypothetical data illustrating how quantum chemical calculations can be used to compare the feasibility of different reaction pathways, confirming the selectivity of the synthesis process.
Computational Design of this compound-Containing Peptides
The unique structural properties of D-amino acids make them attractive components for the computational design of novel bioactive peptides. mdpi.com Incorporating this compound can induce specific secondary structures (e.g., β-turns) and increase proteolytic stability. The process of designing a peptide in silico that contains this residue typically follows a structured workflow. biophysics.orgnih.gov
Target Identification and Template Selection: The process begins by identifying a biological target (e.g., a protein receptor or enzyme) and often a known peptide ligand that binds to it. advancedsciencenews.com
Library Generation: A virtual library of new peptide sequences is created by systematically substituting one or more amino acids in the template with this compound. This substitution is not random; it is placed at positions where introducing a D-amino acid might confer a structural or functional advantage, such as at a turn region or a site vulnerable to proteolysis. researchgate.net
Structure Prediction and Scoring: For each designed peptide, computational tools are used to predict its three-dimensional structure. Algorithms then "score" these peptides based on predicted properties like binding affinity to the target, stability, and solubility. biorxiv.org
Refinement and Optimization: The most promising candidates from the initial screening are subjected to more rigorous computational analysis, such as the molecular dynamics simulations discussed in the next section, to refine their structures and more accurately predict their biological activity. researchgate.net
The use of non-standard amino acids like this compound expands the chemical space available for peptide design, allowing for the creation of molecules with novel properties that would be difficult to achieve with only the 20 proteinogenic amino acids. biophysics.orgresearchgate.net
| Step | Objective | Computational Tools/Methods | Example Output |
|---|---|---|---|
| 1 | Define Target & Template | PDB, Literature Search | Target: GPCR; Template: Natural ligand sequence |
| 2 | In Silico Mutagenesis | Peptide building software (e.g., PyMOL, Chimera) | Library of peptides with this compound at various positions |
| 3 | Docking & Initial Scoring | AutoDock, Rosetta FlexPepDock | Ranked list of peptides by predicted binding energy |
| 4 | MD Simulation & Refinement | GROMACS, AMBER | Binding free energy, stability analysis of top candidates |
Docking and Molecular Dynamics Simulations for Binding Interactions
Once a peptide containing this compound has been designed, molecular docking and molecular dynamics (MD) simulations are the primary tools used to predict and analyze its interaction with a biological target in atomic detail. github.io
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the peptide-protein complex over time. nih.gov The complex is placed in a simulated physiological environment (typically a box of water molecules and ions), and the motions of all atoms are calculated over a period of nanoseconds to microseconds. nih.gov MD simulations provide a wealth of information:
Binding Stability: MD can assess whether the binding pose predicted by docking is stable over time or if the peptide dissociates.
Interaction Analysis: It allows for a detailed analysis of the non-covalent interactions (hydrogen bonds, hydrophobic contacts, salt bridges) that stabilize the complex. The role of the this compound residue in these interactions can be precisely quantified. nih.gov
Binding Free Energy Calculation: Advanced methods like MM/PBSA or MM/GBSA can be applied to MD simulation trajectories to provide a more accurate estimate of the binding free energy, which is a key predictor of binding affinity. dergipark.org.tr
Conformational Changes: Simulations can show how the protein and/or peptide change their conformations upon binding, a phenomenon known as induced fit. frontiersin.org
Together, these methods provide a powerful computational microscope to visualize and understand the molecular basis of a peptide's biological activity, guiding further optimization. github.io
| Parameter | Description | Illustrative Value |
|---|---|---|
| Binding Free Energy (ΔGbind) | Predicted affinity of the peptide for the target. | -45.5 kcal/mol |
| van der Waals Energy | Contribution from hydrophobic and dispersion forces. | -55.2 kcal/mol |
| Electrostatic Energy | Contribution from hydrogen bonds and salt bridges. | -28.7 kcal/mol |
| Solvation Energy | Energy cost of desolvating surfaces upon binding. | +38.4 kcal/mol |
| Key Interacting Residues | Specific amino acids involved in binding. | H-D-Glu(OtBu)5 with Tyr107, Phe212; Arg8 with Asp150 |
Future Perspectives and Research Challenges for H D Glu Otbu
Development of Novel and Orthogonal Protecting Group Strategies
The synthesis of complex peptides, especially those containing non-standard residues like H-D-Glu-OtBu, hinges on the concept of "orthogonality". nih.govrsc.orgacs.org This principle dictates that the various protecting groups used for different functional groups (α-amino, side chains, C-terminus) can be removed under specific conditions without affecting the others. rsc.org The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), where the OtBu group on the glutamic acid side chain is stable to the basic conditions used for Fmoc removal and is cleaved simultaneously with other tBu-based groups under strong acid (e.g., trifluoroacetic acid, TFA). rsc.orgnih.govacs.org
However, the synthesis of more intricate molecules like cyclic or branched peptides necessitates a higher degree of orthogonality. acs.org Research is focused on developing new protecting groups for the α-amine that are compatible with the OtBu side chain but can be removed under conditions that are neither basic nor strongly acidic. This would expand the synthetic toolbox, enabling more complex molecular architectures.
A significant challenge lies in the deprotection of sensitive peptides where traditional methods could cause side reactions. nih.gov For instance, the use of basic nucleophiles like piperidine (B6355638) for Fmoc removal can be problematic for peptides containing reactive electrophiles. acs.org Recent innovations include the development of an alternative Fmoc deprotection method using hydrogenolysis under mildly acidic conditions, which is compatible with acid-sensitive groups like Boc. nih.govacs.org Another area of exploration is the development of a fourth dimension of protecting groups that are stable even to TFA treatment but can be removed later through specific chemical manipulation. acs.org Such advancements would provide greater flexibility in the late-stage modification of complex peptides containing this compound.
Table 1: Comparison of Orthogonal Protecting Group Strategies
| Strategy | α-Amine Protection | Side Chain Protection (e.g., Glu) | Cleavage Condition (α-Amine) | Cleavage Condition (Side Chain) | Orthogonality Level |
|---|---|---|---|---|---|
| Standard Fmoc/tBu | Fmoc | OtBu | Piperidine (Base) | TFA (Strong Acid) | High |
| Boc/Bzl | Boc | OBzl | TFA (Mild Acid) | HF (Very Strong Acid) | Moderate |
| Novel Hydrogenolysis | Fmoc | OtBu, Boc | H₂, Pd/C (Mild Acid) | TFA (Strong Acid) | Very High |
| "4D" Safety-Catch | Fmoc | "4D" Group | Piperidine (Base) | Chemical activation, then TFA | Exceptional |
Chemoenzymatic Synthesis Approaches for Enhanced Efficiency and Selectivity
Chemoenzymatic peptide synthesis (CEPS) is an emerging field that combines the robustness of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. rsc.org This hybrid approach holds significant promise for the incorporation of this compound into peptides. Enzymes, particularly proteases, can catalyze the formation of peptide bonds with remarkable stereospecificity. rsc.org
A key challenge has been that most natural proteases are specific to L-amino acids. rsc.org However, researchers are identifying and engineering enzymes with altered specificities. For example, D-aminopeptidase has been shown to efficiently synthesize poly-D-alanine peptides, indicating the potential for enzymes that can specifically recognize and incorporate D-amino acids. rsc.org Similarly, the adenylation domains of nonribosomal peptide synthetases (NRPSs) have been used in chemoenzymatic systems to synthesize dipeptides containing D-amino acids. asm.orgasm.org These systems activate the amino acid, which then reacts with a nucleophile to form the peptide bond. asm.org
The use of such D-stereospecific enzymes could overcome common side reactions like racemization, which can be a challenge in chemical synthesis, especially for longer or more complex peptides. nih.gov Furthermore, enzymatic methods often operate in aqueous solutions under mild pH and temperature, reducing the need for harsh organic solvents and deprotection steps, thereby contributing to greener manufacturing processes. nih.gov The primary research hurdles include discovering or engineering enzymes that not only accept D-amino acids but are also compatible with protected side chains like the OtBu group of this compound.
Integration into High-Throughput and Automated Peptide Synthesis Platforms
The demand for large libraries of peptides for drug discovery and other research applications has driven the development of high-throughput and automated synthesis platforms. efficient-robotics.comgenscript.com These systems, often based on SPPS, enable the rapid production of thousands of unique peptide sequences. genscript.comnih.gov The integration of this compound into these platforms is crucial for exploring its role in structure-activity relationships.
Modern automated synthesizers, including those utilizing microwave technology, can significantly speed up the deprotection and coupling cycles. genscript.comgenscript.com Microwave energy helps to prevent the aggregation of growing peptide chains, a common problem with hydrophobic sequences, and facilitates efficient chemical bonding, allowing for the synthesis of longer and more complex peptides. genscript.com
However, challenges remain. The physical properties of protected amino acids, including their solubility in SPPS solvents, can affect the efficiency of automated synthesis. biotage.com Ensuring complete dissolution and reactivity of this compound within the rapid cycle times of automated platforms is a key consideration. tandfonline.com Furthermore, the complexity of peptides is increasing, with many now containing over 30 amino acids, which pushes the limits of current synthesis efficiency. biochain.in Research is ongoing to optimize reaction conditions, develop new resins that perform well with greener solvents, and refine automated protocols to handle the unique demands of non-standard amino acids like this compound, ensuring high purity and yield in a high-throughput context. genscript.combiomatik.com
Exploration of New Biomedical and Material Science Applications
The incorporation of D-amino acids like this compound into peptides can confer resistance to proteolytic degradation, a significant advantage for therapeutic peptides which often have short half-lives in the body. nih.gov This enhanced biostability is a major driver for exploring new biomedical applications.
In biomedical research , this compound is a valuable building block for creating more robust peptide-based drugs, diagnostic agents, and probes for visualizing biological processes. acs.orgnih.gov For example, fluorescent D-amino acid derivatives have been used to metabolically label and visualize the biosynthesis of peptidoglycan in bacterial cell walls, opening new avenues for studying bacterial growth and developing antibiotics. acs.orgnih.gov Poly-γ-glutamic acid (γ-PGA), a naturally occurring biopolymer composed of both D- and L-glutamic acid units, is biodegradable, non-toxic, and has applications in drug delivery, tissue engineering, and as a biological adhesive. mdpi.comresearchgate.net Synthetic peptides incorporating this compound could be designed to mimic or enhance these properties.
In material science , the functional side chain of glutamic acid makes it an attractive component for creating novel biomaterials. rsc.org Amino acids and their derivatives can self-assemble into hydrogels, which have potential applications in controlled drug release. acs.org By incorporating this compound, materials with tailored properties such as enhanced stability, specific stimuli-responsiveness, and biocompatibility can be developed. rsc.orgnih.gov Research is exploring the use of such polypeptide-based materials for wound healing, as scaffolds for tissue regeneration, and in the development of advanced drug delivery systems that can respond to specific biological cues. nih.gov
Sustainability and Environmental Considerations in Chemical Manufacturing Processes
The chemical industry, including the manufacturing of peptides and their building blocks, is under increasing pressure to adopt greener and more sustainable practices. oxfordglobal.com Traditional peptide synthesis, particularly SPPS, is known for its high consumption of hazardous solvents and reagents, leading to a significant amount of chemical waste. rsc.orgmillennialscientific.comacs.org The environmental impact of solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) is a major concern. nih.govacs.org
Future research for this compound production and use is heavily focused on green chemistry principles. acs.org This involves several key strategies:
Solvent Replacement: A major effort is underway to identify and validate greener solvents for SPPS. biotage.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) are being investigated as potential replacements for DMF and DCM. biotage.comacs.org However, switching solvents is not trivial, as it affects resin swelling, reagent solubility, and reaction kinetics, requiring significant process optimization. biotage.comtandfonline.com
Atom Economy: Improving the atom economy of peptide coupling reactions is another critical goal. This involves minimizing the use of excess reagents and developing more efficient coupling agents that generate less waste. biomatik.com
Process Intensification: Technologies like microwave-assisted synthesis not only speed up reactions but can also lead to higher efficiency and reduced solvent consumption. genscript.combiomatik.com
Renewable Feedstocks: The synthesis of amino acids and protecting groups from renewable sources, such as through fermentation, is a long-term goal to reduce reliance on petrochemicals. lubrizol.com
By addressing these challenges, the production and application of this compound can become more environmentally friendly, aligning the benefits of this valuable chemical compound with the principles of sustainable manufacturing. oxfordglobal.com
Q & A
Q. What GDPR compliance steps are required for studies involving this compound and human-derived samples?
- Methodological Answer: Anonymize datasets by removing identifiers (e.g., names, IP addresses). Obtain explicit consent for data reuse in future studies. Store encrypted data on EU-based servers. Submit protocols to institutional review boards (IRBs) for GDPR alignment checks before initiating experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
